4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
CAS No.: 899958-03-3
Cat. No.: VC4326303
Molecular Formula: C24H21N3OS
Molecular Weight: 399.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899958-03-3 |
|---|---|
| Molecular Formula | C24H21N3OS |
| Molecular Weight | 399.51 |
| IUPAC Name | 4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
| Standard InChI | InChI=1S/C24H21N3OS/c28-24-26-23(29-16-18-9-5-8-17-7-1-2-11-20(17)18)21-12-6-13-22(21)27(24)15-19-10-3-4-14-25-19/h1-5,7-11,14H,6,12-13,15-16H2 |
| Standard InChI Key | KDPQZKDPTJLAEW-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=N5 |
Introduction
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound belonging to the class of heterocyclic compounds. It combines structural elements from naphthalene, pyridine, and cyclopenta[d]pyrimidine, making it a subject of interest in pharmaceutical research due to its potential biological activities.
Synthesis
The synthesis of 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques like chromatography are often used for purification.
Biological Activity and Potential Applications
While specific biological activities of this compound are not detailed in the search results, its structural complexity suggests potential applications in medicinal chemistry, particularly in developing novel drugs targeting resistant pathogens or cancer therapies. Studies on similar compounds indicate that modifications in the structure can significantly affect biological activity, making structure-activity relationship studies crucial.
Research Findings and Future Directions
Research into compounds like 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is ongoing, with a focus on understanding their mechanisms of action and optimizing their structures for improved biological efficacy. The lack of detailed information on this specific compound highlights the need for further research to elucidate its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume